N-(2-HYDROXYETHYL)-N-(2-HYDROXYPROPYL)-P-TOLUENESULFONAMIDE
Description
N-(2-Hydroxyethyl)-N-(2-hydroxypropyl)-p-toluenesulfonamide (CAS No. 26831-90-3) is a sulfonamide derivative with the molecular formula C₁₂H₁₉NO₄S and a molecular weight of 273.353 g/mol . Its structure features a p-toluenesulfonamide core substituted with both 2-hydroxyethyl and 2-hydroxypropyl groups, conferring amphiphilic properties due to the polar hydroxyl groups and the hydrophobic aromatic ring. This compound is registered under multiple identifiers, including EC 248-021-6, NSC 163919, and DTXSID201166994, and is produced by global suppliers such as SAGECHEM and LGC Standards for applications in pharmaceuticals, agrochemicals, and specialty chemicals .
Properties
IUPAC Name |
N-(2-hydroxyethyl)-N-(2-hydroxypropyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4S/c1-10-3-5-12(6-4-10)18(16,17)13(7-8-14)9-11(2)15/h3-6,11,14-15H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOVSKZHPUOOJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCO)CC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201166994 | |
| Record name | N-(2-Hydroxyethyl)-N-(2-hydroxypropyl)-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201166994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26831-90-3 | |
| Record name | N-(2-Hydroxyethyl)-N-(2-hydroxypropyl)-4-methylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26831-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Hydroxyethyl)-N-(2-hydroxypropyl)-p-toluenesulphonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026831903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC163919 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163919 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | N-(2-Hydroxyethyl)-N-(2-hydroxypropyl)-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201166994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-hydroxyethyl)-N-(2-hydroxypropyl)-p-toluenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.641 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Protocol:
Reagents :
- p-Toluenesulfonyl chloride (1.0 equiv)
- 2-Hydroxyethylamine (1.1 equiv)
- 3-Hydroxypropanolamine (1.1 equiv)
- Triethylamine (2.5 equiv, base)
- Dichloromethane (solvent)
Conditions :
- Temperature: 0–5°C (initial), then 20–25°C
- Time: 4–6 hours
- Workup: Aqueous extraction, column chromatography (hexane/EtOAc)
Mechanistic Insight :
Triethylamine neutralizes HCl, driving the reaction toward disubstitution. Steric effects favor sequential amine addition, though excess amines ensure complete tosyl chloride consumption.
Stepwise Alkylation-Tosylation Approach
To avoid competing monosubstitution, a two-step strategy is employed:
Step 1: Synthesis of N-(2-Hydroxyethyl)-3-hydroxypropanolamine
Step 2: Tosylation of the Diamine
Reagents :
Advantage : Controlled stoichiometry minimizes byproducts like N,N-bis(hydroxyethyl) or N,N-bis(hydroxypropyl) analogs.
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency:
Reagents :
Key Benefit : Reduced reaction time from hours to minutes while maintaining high regioselectivity.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Direct Sulfonylation | CH₂Cl₂, 25°C, 6h | 70–85 | 95–98 | Simplicity |
| Stepwise Alkylation | Pyridine, 0°C → 25°C, 3h | 80–88 | 97–99 | Minimizes disubstitution byproducts |
| Microwave-Assisted | DMF, 100°C, 20min | 89–92 | 98–99 | Rapid synthesis |
Challenges and Optimization
Byproduct Formation
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
N-(2-HYDROXYETHYL)-N-(2-HYDROXYPROPYL)-P-TOLUENESULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of ethers and esters.
Scientific Research Applications
N-(2-HYDROXYETHYL)-N-(2-HYDROXYPROPYL)-P-TOLUENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and in drug delivery systems.
Industry: Utilized in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of N-(2-HYDROXYETHYL)-N-(2-HYDROXYPROPYL)-P-TOLUENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their structure and function. The sulfonamide group can interact with enzymes, inhibiting their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(2-hydroxyethyl)-N-(2-hydroxypropyl)-p-toluenesulfonamide can be contextualized by comparing it to related sulfonamides and toluenesulfonate derivatives. Key differences in substituents, molecular weight, and applications are highlighted below.
Structural Analogues
Applications: Investigated in biomedical research for its sulfonamide-thiadiazole hybrid structure, which is common in antimicrobial and enzyme-inhibiting agents .
6-Hydroxyhexyl p-Toluenesulfonate Molecular Formula: C₁₃H₂₀O₄S Molecular Weight: 272.36 g/mol Key Features: A sulfonate ester with a hydroxyhexyl chain, offering higher hydrolytic instability compared to sulfonamides.
N-(2-Phenyl-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (2a)
- Key Features : Contains a piperidinyloxy group and phenylsulfonyl substituents, enabling radical stabilization (e.g., nitroxide-mediated polymerization).
- Synthesis : Synthesized via GP1 methodology using styrene and purified via silica chromatography .
Functional and Industrial Comparison
Biological Activity
N-(2-Hydroxyethyl)-N-(2-hydroxypropyl)-p-toluenesulfonamide, also known by its CAS number 26831-90-3, is a sulfonamide compound with potential biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C12H19NO4S
- Molar Weight : 273.35 g/mol
- Melting Point : 98-102 °C
- Density : 1.263 g/cm³
- Boiling Point : 380.2 °C at 760 mmHg
This compound exhibits various mechanisms of action, primarily associated with its sulfonamide structure, which is known for its antibacterial properties. The compound acts as a competitive inhibitor of dihydropteroate synthase, an enzyme critical in bacterial folate synthesis. This inhibition disrupts nucleic acid synthesis, leading to bacterial cell death.
Antimicrobial Effects
Research indicates that sulfonamides, including this compound, demonstrate significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. The compound has been shown to be effective in vitro against common pathogens such as Escherichia coli and Staphylococcus aureus.
Case Studies
- In Vitro Studies : A study conducted on various bacterial strains revealed that this compound exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL against different strains of bacteria.
- Dermal Absorption Studies : In a study assessing percutaneous absorption using pig skin models, the compound showed a significant retention rate on the skin surface (approximately 96%), indicating limited systemic absorption but potential efficacy in topical formulations for skin infections .
Cytotoxicity
The cytotoxic effects of this compound were evaluated in human cell lines. Results indicated that while the compound exhibits antibacterial properties, it also has cytotoxic effects at higher concentrations (IC50 values >100 µg/mL), necessitating careful consideration in therapeutic applications.
Data Table: Biological Activity Summary
| Activity Type | Target Organism | MIC (µg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | E. coli | 64 | Effective against common strains |
| Antimicrobial | S. aureus | 32 | Strong activity observed |
| Cytotoxicity | Human Cell Lines | >100 | High concentrations toxic |
| Dermal Absorption | Pig Skin | N/A | High retention on skin surface |
Q & A
Q. What are the optimal synthetic conditions for N-(2-hydroxyethyl)-N-(2-hydroxypropyl)-p-toluenesulfonamide?
- Methodological Answer : Synthesis requires precise control of reaction parameters. Key steps include:
- Temperature : 60–80°C to balance reaction rate and byproduct formation.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) or ethanol enhance solubility and reaction efficiency .
- Reaction Time : 8–12 hours under reflux to achieve >80% yield.
- Purification : Recrystallization in ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity (e.g., hydroxyethyl/propyl group integration at δ 3.4–3.7 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and stability .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode verifies molecular weight (e.g., [M+H] at m/z 356.4) .
Q. How can researchers ensure compound stability during storage?
- Methodological Answer :
- Storage Conditions : Argon atmosphere at -20°C in amber vials to prevent hydrolysis/oxidation.
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis monitor degradation products .
Advanced Research Questions
Q. How to resolve contradictory data on reaction yields reported in literature?
- Methodological Answer :
- Variable Analysis : Compare catalyst systems (e.g., Rh(II) vs. Pd catalysts), solvent polarity, and stoichiometric ratios .
- Design of Experiments (DoE) : Use factorial designs to isolate critical factors (e.g., temperature vs. catalyst loading) .
- Impurity Profiling : LC-MS identifies side products (e.g., sulfonic acid derivatives) that reduce yield .
Q. What mechanistic insights exist for the reactivity of the sulfonamide group in this compound?
- Methodological Answer :
- Computational Studies : Density Functional Theory (DFT) models predict electrophilic reactivity at the sulfonyl group, guiding derivatization strategies .
- Kinetic Analysis : Pseudo-first-order kinetics under acidic/basic conditions reveal hydrolysis pathways (e.g., pH-dependent cleavage) .
Q. How to design experiments for evaluating biological activity?
- Methodological Answer :
- In Vitro Assays : Screen against enzyme targets (e.g., carbonic anhydrase) using fluorescence-based inhibition assays .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing hydroxyethyl with methoxy groups) and compare IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
